![molecular formula C11H5F3N2O2 B11862189 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to an isoxazoloquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoromethylated isoxazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced isoxazoloquinolines, and substituted trifluoromethyl compounds .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with its targets, leading to significant biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: These compounds share a similar isoxazole core but differ in their substitution patterns and biological activities.
Trifluoromethylated quinolines: These compounds have a trifluoromethyl group attached to a quinoline core, similar to 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one.
Uniqueness
This compound is unique due to its specific combination of the isoxazole and quinoline moieties, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H5F3N2O2 |
|---|---|
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-15-8)10(17)18-16-9/h1-4,16H |
Clave InChI |
WZVQHTNBTKBLGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NOC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





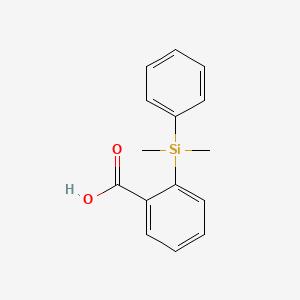


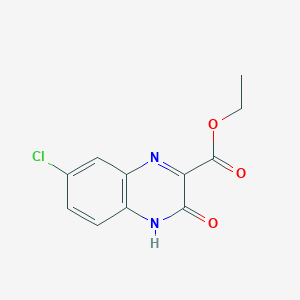

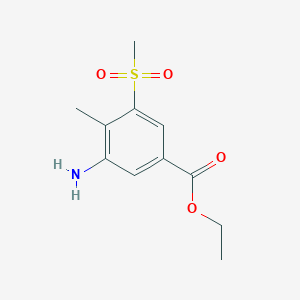
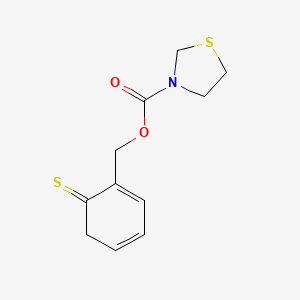
![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
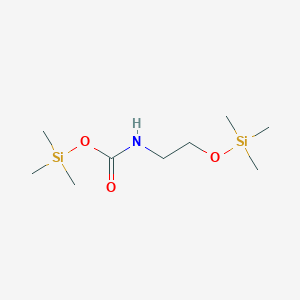
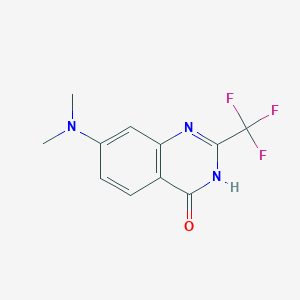
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
